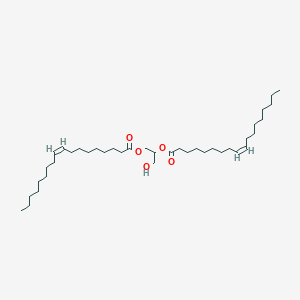

1,2-Dioleoyl-rac-glycerol

Description

Properties

IUPAC Name |

[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17-,20-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSHUZFNMVJNKX-CLFAGFIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H72O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00892088 | |

| Record name | 1,2-Glyceryl dioleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00892088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2442-61-7 | |

| Record name | (±)-1,2-Diolein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2442-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl 1,2-dioleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002442617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Glyceryl dioleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00892088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 1,2-DIOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ADK3G923Z3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the mechanism of action of 1,2-Dioleoyl-rac-glycerol

An In-Depth Technical Guide to the Mechanism of Action of 1,2-Dioleoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DOG) is a synthetic diacylglycerol (DAG) analog that has become an indispensable tool in cellular biology and pharmacology. As a cell-permeable molecule, it directly mimics the action of the endogenous second messenger, sn-1,2-diacylglycerol, primarily through the activation of Protein Kinase C (PKC) isozymes. This guide provides a comprehensive overview of the mechanism of action of DOG, detailing its interaction with PKC, the subsequent signaling cascades, and its broad-ranging cellular effects. We will delve into the structural basis of its function, provide detailed experimental protocols for its use, and discuss its application in research and drug development.

Introduction: The Significance of Diacylglycerol Signaling

Diacylglycerol (DAG) is a critical lipid second messenger generated at the cell membrane in response to a variety of extracellular stimuli.[1] The canonical pathway for DAG production involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), an event often triggered by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).[2][3] Once generated, DAG remains within the inner leaflet of the plasma membrane, where it serves as a crucial docking site and allosteric activator for a host of downstream effector proteins.[4]

The most well-characterized effectors of DAG are the members of the Protein Kinase C (PKC) family of serine/threonine kinases.[5] By activating specific PKC isozymes, DAG initiates a cascade of phosphorylation events that regulate a vast array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[6][7] Dysregulation of DAG-PKC signaling is implicated in numerous pathologies, most notably cancer and immune disorders, making this pathway a major focus of therapeutic intervention.[1]

This compound (DOG) is a stable and cell-permeable analog of endogenous DAG, making it a powerful tool for the direct and specific activation of PKC in experimental settings.[8][9] Its use allows researchers to bypass upstream signaling events and directly probe the functional consequences of PKC activation.

The Core Mechanism: Activation of Protein Kinase C

The primary mechanism of action of this compound is the activation of conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C.[7] This activation is a multi-step process involving translocation of the kinase to the cell membrane and subsequent conformational changes that relieve autoinhibition.

Structural Basis of PKC Activation

PKC isozymes are characterized by a modular structure consisting of a C-terminal catalytic domain and an N-terminal regulatory domain.[3] The regulatory domain contains a pseudosubstrate sequence that, in the inactive state, occupies the substrate-binding cavity of the catalytic domain, thereby preventing kinase activity.[6] The regulatory domain also houses the C1 and C2 domains, which are responsible for membrane targeting and cofactor binding.[10]

The C1 domain is the direct binding site for DAG and its analogs, such as DOG.[11] This domain is characterized by a cysteine-rich motif that chelates two zinc ions, forming a specific pocket for DAG binding.[12] The binding of DOG to the C1 domain induces a significant increase in the hydrophobicity of this region, promoting the translocation of PKC from the cytosol to the plasma membrane.[12]

Caption: Canonical PKC activation pathway initiated by this compound.

Isozyme-Specific Activation

The PKC family is divided into three subfamilies based on their requirements for activation:[6][7]

-

Conventional PKCs (cPKCs: α, βI, βII, γ): Require both DAG (or DOG) and Ca²+ for full activation. The C2 domain of cPKCs is a Ca²+-binding module that facilitates initial membrane association.

-

Novel PKCs (nPKCs: δ, ε, η, θ): Are activated by DAG (or DOG) but are Ca²+-independent. Their novel C2 domain does not bind Ca²+.

-

Atypical PKCs (aPKCs: ζ, ι/λ): Are insensitive to both DAG and Ca²+. Their activation is regulated by other protein-protein interactions.

Therefore, this compound specifically activates the conventional and novel PKC isozymes.

| PKC Isozyme Class | Activating Cofactors | Activation by this compound |

| Conventional (cPKC) | Diacylglycerol, Ca²⁺, Phosphatidylserine | Yes |

| Novel (nPKC) | Diacylglycerol, Phosphatidylserine | Yes |

| Atypical (aPKC) | Phosphatidylserine, Protein Scaffolds | No |

Experimental Protocols for Assessing PKC Activation

The ability to reliably measure PKC activation is crucial for studying the effects of this compound. Below are detailed protocols for both in vitro and cell-based assays.

In Vitro PKC Kinase Activity Assay

This assay measures the ability of PKC to phosphorylate a specific substrate in the presence of DOG.

Materials:

-

Purified PKC isozyme

-

This compound (DOG)

-

Phosphatidylserine (PS)

-

PKC substrate peptide (e.g., Ac-MBP (4-14))

-

[γ-³²P]ATP or fluorescently labeled ATP analog

-

Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

Stop solution (e.g., 75 mM phosphoric acid)

-

Phosphocellulose paper or other separation matrix

Procedure:

-

Prepare Lipid Vesicles: a. In a glass tube, mix DOG and PS in chloroform at a molar ratio of 1:4. b. Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film. c. Resuspend the lipid film in kinase reaction buffer by sonication or vortexing to create small unilamellar vesicles.

-

Set up Kinase Reaction: a. On ice, combine the kinase reaction buffer, lipid vesicles, PKC substrate, and purified PKC enzyme in a microcentrifuge tube. b. Include a negative control reaction without the lipid vesicles.

-

Initiate Reaction: a. Add [γ-³²P]ATP to each reaction tube to a final concentration of 100 µM. b. Incubate the reactions at 30°C for 10-30 minutes.

-

Stop Reaction and Separate: a. Spot a portion of each reaction mixture onto phosphocellulose paper. b. Wash the paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify Phosphorylation: a. Measure the radioactivity on the phosphocellulose paper using a scintillation counter. b. Compare the activity in the presence and absence of DOG to determine the fold activation.

Cell-Based PKC Translocation Assay

This assay visualizes the movement of PKC from the cytosol to the plasma membrane upon treatment with DOG.

Materials:

-

Cultured cells expressing a fluorescently tagged PKC isozyme (e.g., PKCα-GFP)

-

This compound (DOG)

-

Cell culture medium

-

Confocal microscope

Procedure:

-

Cell Culture: a. Plate cells expressing the fluorescently tagged PKC onto glass-bottom dishes suitable for microscopy. b. Allow cells to adhere and grow to 50-70% confluency.

-

Treatment: a. Prepare a stock solution of DOG in a suitable solvent (e.g., DMSO). b. Dilute the DOG stock solution in pre-warmed cell culture medium to the desired final concentration (typically 10-100 µM). c. Replace the existing medium with the DOG-containing medium.

-

Imaging: a. Immediately begin imaging the cells using a confocal microscope. b. Acquire images at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

-

Analysis: a. Observe the redistribution of the fluorescent signal from a diffuse cytosolic pattern to a distinct localization at the plasma membrane. b. Quantify the change in membrane fluorescence over time to determine the kinetics of PKC translocation.

Downstream Signaling and Cellular Consequences

The activation of PKC by this compound initiates a broad range of downstream signaling events that ultimately dictate the cellular response.

Caption: Downstream signaling cascades initiated by DOG-mediated PKC activation.

Key Signaling Nodes

-

MAPK/ERK Pathway: PKC can phosphorylate and activate components of the mitogen-activated protein kinase (MAPK) cascade, such as Raf and MEK, leading to the activation of ERK and subsequent effects on gene expression and cell proliferation.[5]

-

NF-κB Pathway: PKC is a key regulator of the nuclear factor-kappa B (NF-κB) pathway, a critical mediator of the inflammatory response. PKC can phosphorylate IKK (IκB kinase), leading to the degradation of IκB and the nuclear translocation of NF-κB.

-

PI3K/Akt Pathway: There is significant crosstalk between the PKC and PI3K/Akt signaling pathways. In some contexts, PKC can activate Akt, a key regulator of cell survival and metabolism.

Cellular Functions Modulated by DOG

-

Cell Growth and Proliferation: By activating the MAPK pathway, DOG can stimulate cell cycle progression and proliferation in many cell types.[2] This has made PKC a target for anti-cancer therapies.

-

Apoptosis: The role of PKC in apoptosis is complex and isozyme-specific. Some PKC isozymes have pro-apoptotic functions, while others are anti-apoptotic. DOG can therefore either promote or inhibit cell death depending on the cellular context.

-

Cell Differentiation: PKC activation is a key event in the differentiation of various cell types, including myoblasts and neurons.[13]

-

Immune Response: DOG can modulate the activity of immune cells. For instance, it is involved in T-cell activation and the regulation of cytokine production.[1]

Applications in Research and Drug Development

The specific and potent activation of PKC by this compound makes it an invaluable tool in several areas of research:

-

Target Validation: DOG is used to validate PKC as a therapeutic target in various disease models. By observing the cellular effects of DOG, researchers can infer the potential consequences of modulating PKC activity with a drug.

-

Compound Screening: In high-throughput screening assays, DOG can be used as a positive control to identify novel inhibitors or activators of PKC.

-

Mechanistic Studies: DOG allows for the precise dissection of the PKC signaling pathway, helping to elucidate the specific roles of different PKC isozymes in various cellular processes. For example, it has been used to study GLUT4 translocation and glucose uptake.[14]

Conclusion

This compound is a cornerstone research tool for investigating diacylglycerol-mediated signal transduction. Its primary mechanism of action is the direct binding to and activation of conventional and novel Protein Kinase C isozymes. This leads to the initiation of a complex and multifaceted network of downstream signaling pathways that regulate a wide array of fundamental cellular processes. A thorough understanding of the mechanism of action of DOG is essential for researchers and drug development professionals seeking to unravel the complexities of cellular signaling and to develop novel therapeutics targeting the PKC pathway.

References

-

Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion. (n.d.). PubMed. Retrieved from [Link][15]

-

Signal transduction in vascular smooth muscle: diacylglycerol second messengers and PKC action. (n.d.). American Physiological Society. Retrieved from [Link][2]

-

Functions of diacylglycerol in glycerolipid metabolism, signal transduction and cellular transformation. (n.d.). PubMed. Retrieved from [Link][4]

-

Cooke, M., & Kazanietz, M. G. (2022). Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity. Science Signaling, 15(729), eabo0264. Retrieved from [Link][1]

-

Diacylglycerol pathway. (2016, November 29). SlideShare. Retrieved from [Link][16]

-

Does diacylglycerol serve as a signaling molecule in plants? (2012). Taylor & Francis Online. Retrieved from [Link][11]

-

DAG signaling taught us a lesson: what diverges can converge. (2003). Blood, 102(4), 1184–1186. Retrieved from [Link][5]

-

Structural Basis of Protein Kinase C Isoform Function. (2006). Physiological Reviews, 86(3), 831-879. Retrieved from [Link][3]

-

Newton, A. C. (1995). Protein kinase C: structure, function, and regulation. Journal of Biological Chemistry, 270(48), 28495-28498. Retrieved from [Link][12]

-

Protein kinase C. (2019, December 1). Proteopedia. Retrieved from [Link][7]

-

Newton, A. C. (2001). Protein Kinase C: Structural and Spatial Regulation by Phosphorylation, Cofactors, and Macromolecular Interactions. Chemical Reviews, 101(8), 2353-2364. Retrieved from [Link][10]

-

Upstream and downstream pathways of diacylglycerol kinase: Novel phosphatidylinositol turnover-independent signal transduction pathways. (2022). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1867(10), 159196. Retrieved from [Link][17]

-

Diacylglycerol Promotes GLUT4 Translocation to the Cell Surface in a PKCε-dependent and PKCλ/ι and -ζ-independent Manner. (2013). Life Sciences, 93(12), 436-442. Retrieved from [Link][14]

Sources

- 1. Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Structural Basis of Protein Kinase C Isoform Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functions of diacylglycerol in glycerolipid metabolism, signal transduction and cellular transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 7. Protein kinase C - Proteopedia, life in 3D [proteopedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tandfonline.com [tandfonline.com]

- 12. newtonlab.ucsd.edu [newtonlab.ucsd.edu]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Diacylglycerol promotes GLUT4 translocation to the cell surface in a PKCε-dependent and PKCλ/ι and -ζ-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Diacylglycerol pathway | PPTX [slideshare.net]

- 17. Upstream and downstream pathways of diacylglycerol kinase : Novel phosphatidylinositol turnover-independent signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 1,2-Dioleoyl-rac-glycerol in the Activation of Protein Kinase C: A Technical Guide

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive exploration of the pivotal role of 1,2-Dioleoyl-rac-glycerol (DOG) in the activation of Protein Kinase C (PKC), a key enzyme family in cellular signal transduction. This document delves into the underlying biochemical mechanisms, offers detailed experimental protocols for studying PKC activation, and presents insights for the interpretation of results.

Introduction: The PKC Signaling Nexus

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to a multitude of cellular signaling pathways, regulating processes such as cell growth, differentiation, and apoptosis.[1] The activation of conventional and novel PKC isoforms is intricately linked to the binding of the second messenger diacylglycerol (DAG).[2] Dysregulation of PKC signaling is implicated in numerous diseases, including cancer and cardiovascular disorders, making PKC a significant target for therapeutic intervention.[3][4]

In cellular signaling, the hydrolysis of membrane phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) generates two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] While IP3 mobilizes intracellular calcium, DAG remains within the cell membrane to recruit and activate specific PKC isoforms.[5]

This compound: A Potent Activator of PKC

This compound (DOG) is a synthetic analog of the endogenous second messenger sn-1,2-diacylglycerol.[4][7] It contains two oleic acid chains attached to a glycerol backbone.[7] Due to its structural similarity to the natural DAG, DOG serves as a powerful tool for the direct and specific activation of conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C in both in vitro and in cell-based assays.[4][8]

Mechanism of PKC Activation by this compound

The activation of PKC by DOG is a multi-step process that involves the interplay of several key molecules at the cell membrane. The canonical model of activation for conventional PKC isoforms can be summarized as follows:

-

Initial Membrane Targeting (for cPKCs): An increase in intracellular calcium concentration, often triggered by IP3, leads to the binding of Ca2+ to the C2 domain of conventional PKC isoforms.[2][3] This binding event induces a conformational change that promotes the translocation of the PKC enzyme from the cytosol to the plasma membrane, where it can interact with membrane phospholipids.[9]

-

Binding of this compound: At the membrane, the C1 domain of PKC is now accessible to bind DOG.[10] The binding of DOG to the C1 domain is a critical step that significantly increases the affinity of PKC for the membrane.[11]

-

Requirement of Phosphatidylserine: The presence of phosphatidylserine (PS), an anionic phospholipid, is essential for the high-affinity interaction of PKC with the membrane and its subsequent activation.[12][13] PS acts as a crucial cofactor, stabilizing the active conformation of the enzyme.[14]

-

Conformational Change and Activation: The cooperative binding of Ca2+ (for cPKCs), DOG, and PS induces a significant conformational change in the PKC enzyme.[9] This change relieves the autoinhibition imposed by the pseudosubstrate domain, which in the inactive state blocks the substrate-binding site.[2] With the pseudosubstrate domain displaced, the catalytic kinase domain becomes active and can phosphorylate its downstream target proteins.[11]

Novel PKC isoforms, which lack a calcium-binding C2 domain, are activated by DOG in a calcium-independent manner.[2][3]

Signaling Pathway of PKC Activation by this compound

Caption: PKC signaling pathway initiated by a diacylglycerol analog.

In Vitro Protein Kinase C Activity Assay using this compound

This section provides a detailed protocol for measuring the activity of purified PKC in vitro using DOG as an activator. The assay is based on the transfer of the γ-phosphate from [γ-³²P]ATP to a specific PKC substrate peptide.

Materials and Reagents

| Reagent | Recommended Concentration/Stock |

| Purified PKC enzyme | 25-100 ng per assay |

| This compound (DOG) | 1 µg per assay |

| Phosphatidylserine (PS) | 5 µg per assay |

| PKC Substrate Peptide (e.g., QKRPSQRSKYL) | 10 µl of substrate cocktail |

| [γ-³²P]ATP | ~3000 Ci/mmol |

| Assay Dilution Buffer (ADB) | As required |

| Inhibitor Cocktail (optional) | As required |

| 10X Lipid Solution | See preparation below |

| P81 Phosphocellulose Paper | N/A |

| 0.75% Phosphoric Acid | N/A |

| Scintillation Fluid | N/A |

Experimental Protocol

1. Preparation of 10X Lipid Solution:

a. In a glass tube, combine 5 µg of phosphatidylserine (PS) and 1 µg of this compound (DOG).[15] b. Evaporate the solvent under a stream of nitrogen to form a thin lipid film.[15] c. Resuspend the dried lipids in 5 µL of 10 mM HEPES (pH 7.4) and 0.3% TRITON® X-100.[15] d. Sonicate the lipid suspension on ice for at least one minute before use to form micelles.[16]

2. Assay Reaction Setup (perform on ice):

a. To a microcentrifuge tube, add 10 µl of the PKC substrate cocktail.[16] b. For a negative control, add 10 µl of an appropriate inhibitor cocktail or assay dilution buffer. For the positive control and experimental samples, add 10 µl of assay dilution buffer.[16] c. Add 10 µl of the prepared and sonicated 10X Lipid Solution.[16] d. Add 10 µl of the purified PKC enzyme (25-100 ng).[16] e. Pre-incubate the mixture for 5-10 minutes on ice.

3. Initiation of the Kinase Reaction:

a. Start the reaction by adding 10 µl of the diluted [γ-³²P]ATP mixture.[16] b. Gently vortex the tube and incubate for 10 minutes at 30°C.[16]

4. Termination of the Reaction and Quantification:

a. After the incubation period, transfer a 25 µl aliquot of the reaction mixture onto the center of a numbered P81 phosphocellulose paper square.[16] b. Immediately place the P81 paper in a beaker containing 0.75% phosphoric acid and wash for 5 minutes with gentle stirring. Repeat the wash three times.[16] c. Perform a final wash with acetone to dry the paper. d. Place the dried P81 paper in a scintillation vial, add scintillation fluid, and quantify the incorporated radioactivity using a scintillation counter.

Experimental Workflow Diagram

Caption: Workflow for the in vitro PKC activity assay.

Interpretation of Results and Troubleshooting

-

Positive Control: The positive control (containing DOG, PS, and active PKC enzyme) should show a significant increase in radioactive counts compared to the negative control.

-

Negative Control: The negative control (with an inhibitor or without the lipid activators) should exhibit baseline or very low levels of radioactivity, representing non-specific binding or background.

-

Troubleshooting High Background: High background can result from incomplete washing of the P81 paper or contamination of reagents. Ensure thorough washing and use fresh reagents.

-

Troubleshooting Low Signal: A low signal may indicate inactive enzyme, suboptimal substrate concentration, or issues with the lipid preparation. Verify the activity of the PKC enzyme and ensure proper sonication of the lipid solution.

Conclusion

This compound is an indispensable tool for the study of Protein Kinase C signaling. Its ability to potently and specifically activate conventional and novel PKC isoforms provides a reliable method for dissecting the complex roles of these enzymes in cellular physiology and pathology. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to design and execute robust experiments, ultimately advancing our understanding of PKC-mediated signal transduction and aiding in the development of novel therapeutic strategies.

References

- Stabel, S., & Parker, P. J. (1991). Protein kinase C. Pharmacology & therapeutics, 51(1), 71–95.

- Nishizuka, Y. (1988). The molecular heterogeneity of protein kinase C and its implications for cellular regulation.

- Newton, A. C. (1995). Protein kinase C: structure, function, and regulation. The Journal of biological chemistry, 270(48), 28495–28498.

- Brose, N., & Rosenmund, C. (2002). Move over IP3--it's DAG's turn to shine.

- Newton, A. C. (2001). Protein kinase C: structural and spatial regulation by phosphorylation, cofactors, and macromolecular interactions. Chemical reviews, 101(8), 2353–2364.

- Berridge, M. J. (1993). Inositol trisphosphate and calcium signalling.

- Rhee, S. G. (2001). Regulation of phosphoinositide-specific phospholipase C. Annual review of biochemistry, 70, 281–312.

- Nishizuka, Y. (1992). Intracellular signaling by hydrolysis of phospholipids and activation of protein kinase C. Science, 258(5082), 607–614.

- Griner, E. M., & Kazanietz, M. G. (2007). Protein kinase C and other diacylglycerol effectors in cancer.

- Madani, S., Hichami, A., Legrand, A., Belleville, J., & Khan, N. A. (2001). Implication of protein kinase C in saturated fatty acid-induced apoptosis in rat cardiac myocytes. The Journal of nutritional biochemistry, 12(3), 151–160.

- Newton, A. C., & Keranen, L. M. (1994). Phosphatidyl-L-serine is necessary for protein kinase C's high-affinity interaction with diacylglycerol-containing membranes. Biochemistry, 33(21), 6651–6658.

- Madani, S., Hichami, A., Charkaoui-Malki, M., & Khan, N. A. (2000). Diacylglycerol-induced apoptosis in human colon tumor cells is associated with the generation of reactive oxygen species and is inhibited by n-3 fatty acids. Cancer research, 60(7), 1978–1983.

- PanVera Corporation. (2002). Protein Kinase C Assay Kits Protocol.

- Parsons, C. G., et al. (2024). A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. STAR protocols, 5(3), 102439.

- Sando, J. J. (2002). Enzyme Assays for Protein Kinase C Activity. In Methods in Molecular Biology, vol. 198 (pp. 223-232). Humana Press.

-

Reactome. (n.d.). PRKCB (Protein kinase C beta, PKC-beta) binds diacylglycerol and phosphatidylserine. Retrieved from [Link]

- Huang, K. P. (1989). The mechanism of protein kinase C activation. Trends in neurosciences, 12(11), 425–432.

- Rösner, H., & Vacun, G. (1999). 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process. European journal of cell biology, 78(10), 698–706.

- Kiss, Z. (1990). Alkyl analogs of diacylglycerol as activators of protein kinase C. Biochimica et biophysica acta, 1042(2), 293–296.

- Griner, E. M., & Kazanietz, M. G. (2007).

- Oancea, E., & Meyer, T. (1998). Protein kinase C as a molecular machine for decoding calcium and diacylglycerol signals. Cell, 95(3), 307–318.

- Corbalan-Garcia, S., & Gomez-Fernandez, J. C. (2014). Protein kinase C: the "masters" of calcium and lipid. Cold Spring Harbor perspectives in biology, 6(5), a015383.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 3. proteopedia.org [proteopedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Phosphatidylinositol 4,5-bisphosphate - Wikipedia [en.wikipedia.org]

- 6. The protein kinase C family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein kinase C as a molecular machine for decoding calcium and diacylglycerol signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural Basis of Protein Kinase C Isoform Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein kinase C isoforms: Multi-functional regulators of cell life and death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phosphatidyl-L-serine is necessary for protein kinase C's high-affinity interaction with diacylglycerol-containing membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. newtonlab.ucsd.edu [newtonlab.ucsd.edu]

- 14. Interaction of protein kinase C with phosphatidylserine. 1. Cooperativity in lipid binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. merckmillipore.com [merckmillipore.com]

An In-Depth Technical Guide to 1,2-Dioleoyl-rac-glycerol: Properties, Signaling, and Experimental Applications

This guide provides a comprehensive technical overview of 1,2-Dioleoyl-rac-glycerol, a pivotal synthetic diacylglycerol analog. Designed for researchers, scientists, and drug development professionals, this document delves into its core biochemical properties, its critical role in cell signaling, and detailed protocols for its application in experimental settings.

Fundamental Biochemical Properties

This compound is a diglyceride containing two oleic acid chains attached to the sn-1 and sn-2 positions of a glycerol backbone. Its synthetic nature ensures high purity, making it a reliable tool for studying the intricate downstream effects of diacylglycerol (DAG) signaling.

Physicochemical Characteristics

The physical and chemical properties of this compound are fundamental to its handling, storage, and application in experimental setups.

| Property | Value | Source(s) |

| Molecular Formula | C₃₉H₇₂O₅ | [1][2][3][4] |

| Molecular Weight | ~621.0 g/mol | [1][2][3][4] |

| Appearance | Clear, colorless oil or waxy solid | [1][5][6] |

| Purity | ≥95% | [2][3][4][7] |

| Solubility | Soluble in DMF (10 mg/ml), Ethanol (10 mg/ml), Acetonitrile, and Chloroform. Limited solubility in PBS. | [2][3][4][5][7][8][9][10][11] |

| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [3][8][10] |

| Stability | Stable for at least 2 years when stored correctly. Sensitive to light. | [3][5][7][11] |

The Central Role in Cellular Signaling: Activation of Protein Kinase C

The primary and most extensively studied function of diacylglycerols is the activation of Protein Kinase C (PKC) isozymes.[12] this compound, as a stable analog of endogenous DAG, is instrumental in dissecting this critical signaling pathway.

The IP₃/DAG Signaling Cascade

Extracellular signals, through G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), activate Phospholipase C (PLC).[5][12] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5] While IP₃ diffuses into the cytosol to mobilize intracellular calcium, DAG remains in the plasma membrane to activate PKC.[5][12]

Mechanism of PKC Activation

Conventional and novel PKC isoforms are recruited from the cytosol to the plasma membrane upon DAG binding.[12][13] This translocation is a key step in their activation. This compound effectively binds to the C1 domain of these PKC forms, inducing a conformational change that relieves autoinhibition and initiates the phosphorylation of a multitude of downstream substrate proteins.[3][4][7][13][14] This cascade of phosphorylation events regulates a vast array of cellular processes, including proliferation, differentiation, apoptosis, and secretion.[12][15]

Beyond PKC, it is now understood that DAG modulates the activity of other protein families, including protein kinase D (PKD), Ras guanyl nucleotide-releasing proteins (RasGRPs), chimaerins, and Munc13 proteins, underscoring the complexity of DAG-mediated signaling.[12][16][17]

Experimental Protocols and Applications

The purity and stability of this compound make it an invaluable tool for in vitro and in-cellulo experiments aimed at understanding DAG-mediated signaling.

Preparation of Stock Solutions

Due to its lipophilic nature, this compound requires dissolution in an organic solvent before being introduced into aqueous experimental systems.

Materials:

-

This compound (powder or oil)

-

Anhydrous Dimethyl sulfoxide (DMSO) or Ethanol

-

Sterile microcentrifuge tubes

Protocol:

-

Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube. Perform this in a chemical fume hood.

-

Dissolution: Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10-40 mg/mL).[10]

-

Solubilization: Vortex the solution thoroughly until the lipid is completely dissolved. Gentle warming may be required for higher concentrations.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability.[8][10]

In Vitro PKC Activity Assay

This protocol outlines a general method for assessing the activation of PKC in response to this compound using a purified enzyme and a fluorescently labeled substrate.

Materials:

-

Purified PKC isoform

-

This compound stock solution

-

Phosphatidylserine (PS)

-

PKC substrate (peptide or protein)

-

Kinase reaction buffer

-

ATP (radiolabeled or for use with a fluorescent assay)

-

96-well plate

-

Plate reader (for fluorescence) or scintillation counter (for radioactivity)

Protocol:

-

Prepare Lipid Vesicles:

-

In a glass tube, combine this compound and phosphatidylserine in chloroform at the desired molar ratio.

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Resuspend the film in kinase reaction buffer by vortexing or sonication to form small unilamellar vesicles.[15]

-

-

Set up Kinase Reaction:

-

In a 96-well plate, add the kinase reaction buffer, the prepared lipid vesicles, the PKC substrate, and the purified PKC enzyme.

-

Include control wells without this compound to measure basal activity.

-

-

Initiate Reaction: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at the optimal temperature for the PKC isoform (typically 30°C) for a predetermined time within the linear range of the assay.

-

Termination and Detection: Stop the reaction and measure the signal (e.g., fluorescence or incorporated radioactivity) according to the specific assay kit instructions.

-

Data Analysis: Calculate the fold activation of PKC by comparing the signal from wells with and without this compound.

Application in Cell Culture

This compound can be used to directly activate PKC in cultured cells to study downstream signaling events.

Protocol:

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

-

Preparation of Working Solution: Dilute the this compound stock solution in serum-free media to the desired final concentration. A typical starting concentration is in the range of 10-50 µM, but this should be optimized for the specific cell type and experimental endpoint.[2][15][18]

-

Cell Treatment: Replace the culture medium with the medium containing this compound.

-

Incubation: Incubate the cells for the desired period to observe the effect of PKC activation.

-

Downstream Analysis: Lyse the cells and perform downstream analyses such as Western blotting for phosphorylated substrates, immunofluorescence to observe PKC translocation, or gene expression analysis.

Applications in Drug Development

The pivotal role of the DAG/PKC signaling axis in various diseases, including cancer and inflammatory disorders, makes it an attractive target for therapeutic intervention. This compound serves as a critical tool in this context:

-

Target Validation: It is used to activate specific PKC isoforms to validate their role in disease-relevant cellular processes.

-

Assay Development: It is a standard positive control in high-throughput screening assays designed to identify inhibitors or modulators of PKC.

-

Understanding Drug Mechanism: By activating the PKC pathway, researchers can study the mechanisms of action of drugs that may intersect with this signaling cascade.

-

Drug Delivery Systems: Diacylglycerol derivatives are also being explored in the formulation of nanocarriers for drug delivery, potentially enhancing cellular uptake and therapeutic efficacy.[19]

Conclusion

This compound is an indispensable tool for researchers investigating the complex and multifaceted roles of diacylglycerol signaling. Its well-defined biochemical properties and its potent ability to activate Protein Kinase C provide a robust system for dissecting cellular signaling pathways and for the development of novel therapeutic strategies. This guide provides the foundational knowledge and practical protocols to effectively utilize this key lipid second messenger analog in a research setting.

References

-

Diacylglycerol. (n.d.). In Basic Neurochemistry (8th ed.). NCBI Bookshelf. Retrieved from [Link]

- Dibble, A. R., Hinderliter, A., & Sando, J. J. (1996). Activation of Protein Kinase C by Coexisting Diacylglycerol-Enriched and Diacylglycerol-Poor Lipid Domains. Biochemistry, 35(49), 15873–15883.

- Shinomura, T., Asaoka, Y., Oka, M., Yoshida, K., & Nishizuka, Y. (1991). Synergistic action of diacylglycerol and unsaturated fatty acid for protein kinase C activation: its possible implications. Proceedings of the National Academy of Sciences, 88(14), 6294–6298.

- Takahashi, R., Edashige, K., & Kasai, M. (1995). Activation of protein kinase C by oxidized diacylglycerols.

- Goñi, F. M., & Alonso, A. (2000). Diacylglycerols as activators of protein kinase C (Review). Molecular Membrane Biology, 17(2), 61–67.

-

IP3/DAG Signaling Pathway. (2023, April 30). Journal of Visualized Experiments. Retrieved from [Link]

- 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process. (1999). European Journal of Cell Biology, 78(10), 698–706.

- The biology and biochemistry of diacylglycerol signalling. (2005). EMBO reports, 6(10), 924–928.

- Brose, N., Betz, A., & Wegmeyer, H. (2004). Divergent and convergent signaling by the diacylglycerol second messenger pathway in mammals. Current Opinion in Neurobiology, 14(3), 328–340.

Sources

- 1. Activation of protein kinase C by oxidized diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | CAS 2442-61-7 | Cayman Chemical | Biomol.com [biomol.com]

- 5. Video: IP3/DAG Signaling Pathway [jove.com]

- 6. 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pnas.org [pnas.org]

- 9. 1,2-Dioleoyl-3-linoleoyl-rac-glycerol | CAS 2190-20-7 | Cayman Chemical | Biomol.com [biomol.com]

- 10. This compound-13C3 | TargetMol [targetmol.com]

- 11. This compound CAS#: 2442-61-7 [amp.chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. um.es [um.es]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

The Structure-Activity Relationship of 1,2-Dioleoyl-rac-glycerol: A Technical Guide for Researchers

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Diacylglycerols in Cellular Signaling

Diacylglycerol (DAG) is a critical lipid second messenger involved in a multitude of cellular signaling pathways that govern processes such as cell proliferation, differentiation, apoptosis, and gene expression.[1][2] Produced primarily through the hydrolysis of membrane phospholipids by phospholipase C (PLC), DAG acts as a key activator of Protein Kinase C (PKC) isoforms.[2][3] The specific chemical structure of a DAG molecule, including its stereochemistry and the nature of its fatty acid chains, dictates its biological activity and its interaction with downstream effectors. This guide provides a detailed exploration of the structure-activity relationship (SAR) of a widely used synthetic DAG analog, 1,2-Dioleoyl-rac-glycerol (DOG), offering insights for researchers leveraging this tool to investigate PKC signaling.

The Molecular Architecture of this compound

This compound is a diacylglycerol characterized by the presence of two oleic acid chains esterified to the sn-1 and sn-2 positions of a glycerol backbone.[4] The term "rac" signifies that it is a racemic mixture, containing both the sn-1,2- and sn-2,3-enantiomers. However, it is the sn-1,2 stereoisomer that is biologically active in PKC activation.[5]

Key Structural Features:

-

Glycerol Backbone: Provides the fundamental scaffold for the molecule.

-

sn-1 and sn-2 Ester Linkages: The positioning of the acyl chains at these specific locations is crucial for activity. The ester bond at the sn-1 position is a major determinant for PKC activation.

-

Oleic Acid Chains: These are monounsaturated omega-9 fatty acids (18:1), and their presence is significant for the molecule's ability to activate PKC. Generally, long-chain unsaturated fatty acids are required for the potency of diacylglycerols.

The Central Role of Protein Kinase C Activation

The primary mechanism of action for this compound is the activation of conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C.[6][7] This activation is a multi-step process that involves the recruitment of PKC from the cytosol to the cell membrane.

DOG binds to the C1 domain, a conserved cysteine-rich region, present in both cPKC and nPKC isoforms.[8][9] This interaction is critically dependent on the presence of phosphatidylserine (PS), an anionic phospholipid, which acts as an essential cofactor.[10][11] The binding of DOG to the C1 domain induces a conformational change in PKC, relieving autoinhibition and exposing the catalytic domain, leading to the phosphorylation of a wide array of downstream substrate proteins.[3] For conventional PKC isoforms (e.g., PKCα, β, γ), the presence of calcium ions (Ca²⁺) is also a critical component for their activation.[7][12]

Downstream Signaling Cascades

The activation of PKC by this compound initiates a cascade of phosphorylation events that regulate numerous cellular functions.[2] These include:

-

Gene Expression: PKC can phosphorylate transcription factors, altering their activity and leading to changes in gene expression.

-

Cell Cycle Control: PKC isoforms are involved in both promoting and inhibiting cell cycle progression.

-

Cytoskeletal Organization: PKC substrates include proteins that regulate the organization and dynamics of the actin cytoskeleton.[8]

-

Metabolism: PKC activation has been implicated in the regulation of both glucose and lipid metabolism.[2][13]

Diagram of PKC Activation by this compound

Caption: Simplified signaling pathway of PKC activation by this compound.

Methodologies for Studying the Structure-Activity Relationship

A variety of experimental techniques are employed to investigate the interaction between this compound and PKC, as well as the downstream cellular effects.

In Vitro PKC Activity Assay

This is a fundamental technique to directly measure the activation of purified PKC by DOG. The assay typically measures the incorporation of radioactive ³²P from [γ-³²P]ATP into a specific substrate peptide.

Detailed Protocol for In Vitro PKC Activity Assay:

-

Preparation of Lipid Vesicles:

-

In a glass tube, combine this compound and Phosphatidylserine in chloroform at the desired molar ratio (e.g., 1:4).

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

-

Resuspend the lipid film in a kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT) by vortexing or sonication to create small unilamellar vesicles.[6]

-

-

Kinase Reaction Setup:

-

In a microcentrifuge tube on ice, combine the kinase reaction buffer, the prepared lipid vesicles, a known concentration of a PKC substrate (e.g., myelin basic protein fragment), and the purified PKC enzyme.

-

Prepare a negative control reaction without the lipid vesicles.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction remains in the linear range.

-

-

Termination and Quantification:

-

Terminate the reaction by spotting an aliquot of the mixture onto P81 phosphocellulose paper.

-

Wash the paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated ³²P using a scintillation counter.[6]

-

Cellular PKC Translocation Assay

This method assesses PKC activation in living cells by observing its translocation from the cytosol to the plasma membrane upon treatment with DOG.

Experimental Workflow for Cellular PKC Translocation:

Caption: A typical workflow for a cellular PKC translocation assay.

Other Biophysical Techniques

A range of biophysical methods can provide more detailed insights into the protein-lipid interaction:

-

Fluorescence Spectroscopy: Techniques like Förster Resonance Energy Transfer (FRET) and fluorescence anisotropy can be used to study the binding kinetics and conformational changes of PKC upon interaction with DOG-containing membranes.[14][15]

-

Surface Plasmon Resonance (SPR): This label-free technique can be used to quantify the binding affinity and kinetics of PKC to lipid bilayers containing DOG.[16]

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with the binding of DOG to PKC, providing thermodynamic parameters of the interaction.[16]

Quantitative Aspects of DOG-PKC Interaction

The potency of diacylglycerols in activating PKC is dependent on several factors, including the specific PKC isoform and the experimental conditions. While precise Kd and EC₅₀ values for this compound are not always consistently reported across the literature, the following table summarizes some reported effective concentrations for DOG and related analogs.

| Diacylglycerol Analog | PKC Isoform(s) | Reported Effective Concentration | Reference(s) |

| (±)-1,2-Diolein (this compound) | Myoblasts (mixed isoforms) | 50 µM | [1][17] |

| 1,2-Dioctanoyl-sn-glycerol (DOG) | PKCδ | 10 µM in cellular assays | [6] |

| 1-Oleoyl-2-acetyl-sn-glycerol (OAG) | GH3 pituitary cells | 4-60 µM (half-maximal at ~25 µM) | [1] |

| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | PKCα, PKCβI, PKCγ | Potent activator in the nM to low µM range | [6] |

Conclusion and Future Directions

This compound is an invaluable tool for probing the intricate world of PKC signaling. Its well-defined structure allows for the specific activation of conventional and novel PKC isoforms, enabling researchers to dissect the downstream consequences of this activation. A thorough understanding of its structure-activity relationship, including the critical roles of stereochemistry, acyl chain composition, and the interplay with cofactors like phosphatidylserine and calcium, is paramount for the accurate design and interpretation of experiments.

Future research will likely focus on developing more isoform-specific DAG analogs and employing advanced biophysical techniques to further elucidate the dynamic and nuanced interactions between diacylglycerols and the diverse family of PKC enzymes. Such studies will undoubtedly provide deeper insights into the complex regulatory networks that govern cellular function and may pave the way for novel therapeutic strategies targeting PKC-related diseases.

References

-

Newton, A. C. (1994). Phosphatidyl-L-serine Is Necessary for Protein Kinase C's High-Affinity Interaction With Diacylglycerol-Containing Membranes. Biochemistry, 33(21), 6651-8. Available from: [Link]

-

Lee, A. G. (2022). 4.3: Protein-lipid Interactions. Physics LibreTexts. Available from: [Link]

-

Jäntti, J., & Vihinen, M. (2017). A simple guide to biochemical approaches for analyzing protein–lipid interactions. Molecular Biology of the Cell, 28(21), 2735-2740. Available from: [Link]

-

Chen, Y., & Hubbell, W. L. (2010). Method to measure strong protein–protein interactions in lipid bilayers using a steric trap. Proceedings of the National Academy of Sciences, 107(47), 20281-20286. Available from: [Link]

-

Jäntti, J., & Vihinen, M. (2012). A simple guide to biochemical approaches for analyzing protein–lipid interactions. Molecular Biology of the Cell, 23(15), 2827-2832. Available from: [Link]

-

Sadi, M., et al. (2023). A label-free approach for measuring interactions of proteins with lipid membranes. Cell Reports Methods, 3(11), 100627. Available from: [Link]

-

Nishizuka, Y. (1988). Synergistic action of diacylglycerol and unsaturated fatty acid for protein kinase C activation: its possible implications. Proceedings of the National Academy of Sciences, 85(11), 3743-3747. Available from: [Link]

-

Newton, A. C., & Koshland, D. E. (1990). Interaction of protein kinase C with phosphatidylserine. 1. Cooperativity in lipid binding. Biochemistry, 29(28), 6656-6661. Available from: [Link]

- Zhang, L. (n.d.). Summary of Methods to Prepare Lipid Vesicles. University of California San Diego.

-

Corbalán-García, S., & Gómez-Fernández, J. C. (2006). Diacylglycerols as activators of protein kinase C (Review). International Journal of Molecular Medicine, 17(1), 3-13. Available from: [Link]

-

Kofler, T., & Sumara, G. (2020). Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review. Lipids in Health and Disease, 19(1), 113. Available from: [Link]

-

Rösner, H., & Vacun, G. (1999). 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process. European Journal of Cell Biology, 78(10), 698-706. Available from: [Link]

-

Reactome. (n.d.). PRKCB (Protein kinase C beta, PKC-beta) binds diacylglycerol and phosphatidylserine. Reactome. Available from: [Link]

-

Yamaguchi, Y., et al. (2021). Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling. International Journal of Molecular Sciences, 22(11), 5941. Available from: [Link]

-

Avignon, D. A. (2000). Protein kinase C activation: isozyme-specific effects on metabolism and cardiovascular complications in diabetes. The Journal of Clinical Endocrinology & Metabolism, 85(11), 3971-3979. Available from: [Link]

-

Kofler, T., & Sumara, G. (2020). Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review. Lipids in Health and Disease, 19(1), 113. Available from: [Link]

-

Sánchez-Piñera, P., et al. (1999). A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers. The Biochemical Journal, 337(Pt 3), 387–395. Available from: [Link]

-

Onkoview. (2010). Protein kinase C. YouTube. Available from: [Link]

-

Hancock Lab. (n.d.). Liposome Preparation. Hancock Lab. Available from: [Link]

-

Siegel, G. J., et al. (Eds.). (1999). Diacylglycerol. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. Available from: [Link]

-

Cho, W., & Stahelin, R. V. (2003). Activation mechanisms of conventional protein kinase C isoforms are determined by the ligand affinity and conformational flexibility of their C1 domains. The Journal of Biological Chemistry, 278(47), 47040-47048. Available from: [Link]

-

Corbalán-García, S., et al. (2001). Activation of protein kinase C alpha by lipid mixtures containing different proportions of diacylglycerols. Biochemistry, 40(40), 12049-12057. Available from: [Link]

-

Heberle, F. A., & London, E. (2018). A Guide to Your Desired Lipid-Asymmetric Vesicles. Biophysical Journal, 114(10), 2307-2312. Available from: [Link]

- PanVera. (n.d.). PROTEIN KINASE C ASSAY KITS PROTOCOL. PanVera.

-

Heberle, F. A., & London, E. (2018). Preparation of asymmetric phospholipid vesicles: The next generation of cell membrane models. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1860(9), 1863-1870. Available from: [Link]

-

Hannun, Y. A., et al. (1986). Protein kinase C activation in mixed micelles. Mechanistic implications of phospholipid, diacylglycerol, and calcium interdependencies. The Journal of Biological Chemistry, 261(16), 7114-7120. Available from: [Link]

-

Karapetsas, A., et al. (n.d.). Assessment of PKC-dependent activation of LRRK1 in vitro. Protocols.io. Available from: [Link]

-

Pinton, P., et al. (2002). Ca2+-controlled competitive diacylglycerol binding of protein kinase C isoenzymes in living cells. The Journal of Cell Biology, 158(7), 1219-1229. Available from: [Link]

-

Pinton, P., et al. (2002). Ca2+-controlled competitive diacylglycerol binding of protein kinase C isoenzymes in living cells. The Journal of Cell Biology, 158(7), 1219–1229. Available from: [Link]

-

Leonard, T. A., & Hurley, J. H. (2011). Probing the Determinants of Diacylglycerol Binding Affinity in C1B domain of Protein Kinase Cα. The Journal of Biological Chemistry, 286(5), 3768-3774. Available from: [Link]

-

Das, J., & Rameh, L. E. (2021). Structural anatomy of Protein Kinase C C1 domain interactions with diacylglycerol and other agonists. Nature Communications, 12(1), 1-13. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. caymanchem.com [caymanchem.com]

- 5. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Structural anatomy of Protein Kinase C C1 domain interactions with diacylglycerol and other agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphatidyl-L-serine is necessary for protein kinase C's high-affinity interaction with diacylglycerol-containing membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interaction of protein kinase C with phosphatidylserine. 1. Cooperativity in lipid binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reactome | PRKCB (Protein kinase C beta, PKC-beta) binds diacylglycerol and phosphatidylserine [reactome.org]

- 13. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. molbiolcell.org [molbiolcell.org]

- 15. A simple guide to biochemical approaches for analyzing protein–lipid interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activation mechanisms of conventional protein kinase C isoforms are determined by the ligand affinity and conformational flexibility of their C1 domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

The Pivotal Role of 1,2-Dioleoyl-rac-glycerol in Elucidating Calcium Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Decoding the Language of Cellular Signals

In the intricate landscape of cellular communication, second messengers are the crucial intermediaries that translate external stimuli into specific intracellular responses. Among these, the lipid-derived molecule diacylglycerol (DAG) holds a central position, particularly in the regulation of calcium (Ca2+) signaling. The transient production of DAG at the plasma membrane, often triggered by the activation of phospholipase C (PLC), initiates a cascade of events that profoundly influence cellular processes ranging from proliferation and differentiation to apoptosis.[1][2] 1,2-Dioleoyl-rac-glycerol (DOG), a synthetic, cell-permeable analog of endogenous DAG, has emerged as an indispensable tool for the precise investigation of these pathways.[3] This guide provides a comprehensive overview of the role of DOG in calcium signaling, detailing its mechanism of action, experimental applications, and critical considerations for its use in research and drug discovery.

The Canonical PLC/DAG/PKC Signaling Axis

The activation of various cell surface receptors leads to the stimulation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and DAG.[4] While IP3 diffuses into the cytoplasm to trigger the release of Ca2+ from intracellular stores, DAG remains in the plasma membrane to activate its primary effector, Protein Kinase C (PKC).[1][5] This signaling nexus is a fundamental mechanism for regulating intracellular Ca2+ levels and downstream cellular functions.[6][7]

Core Mechanism: this compound as a Potent Activator of Protein Kinase C

This compound mimics endogenous DAG, binding to the C1 domain of conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C.[3][5] This interaction induces a conformational change in PKC, leading to its translocation to the plasma membrane and subsequent activation.[1] The activation of cPKC isoforms (α, βI, βII, and γ) is also dependent on an increase in intracellular calcium concentration, which binds to their C2 domain.[5][8] In contrast, nPKC isoforms (δ, ε, η, and θ) are calcium-independent but still require DAG for activation.[5]

Once activated, PKC phosphorylates a wide array of substrate proteins on serine and threonine residues, thereby modulating their activity.[7] This phosphorylation can directly or indirectly impact calcium signaling by:

-

Modulating Ion Channels: PKC can phosphorylate and alter the activity of various ion channels, including Transient Receptor Potential (TRP) channels, which can lead to an influx of extracellular calcium.[9]

-

Regulating Calcium Pumps: PKC can phosphorylate plasma membrane Ca2+-ATPases (PMCAs) and sarco/endoplasmic reticulum Ca2+-ATPases (SERCAs), influencing the extrusion and sequestration of intracellular calcium.

-

Cross-talk with other Signaling Pathways: Activated PKC can engage in cross-talk with other signaling pathways, such as the MAPK cascade, which can indirectly influence calcium homeostasis.[2][6]

Experimental Protocol: Investigating the Effect of this compound on Intracellular Calcium Mobilization

This protocol outlines a general procedure for assessing the impact of DOG on intracellular calcium levels in cultured cells using a fluorescent calcium indicator.

Materials and Reagents:

-

Cultured cells of interest

-

Cell culture medium

-

This compound (DOG)

-

DMSO (vehicle for DOG)

-

Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)[10][11][12]

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Positive control (e.g., ionomycin)[11]

-

Negative control (e.g., vehicle)

-

Fluorescence plate reader or fluorescence microscope[10][12]

Step-by-Step Methodology:

-

Cell Culture: Plate cells on a suitable culture vessel (e.g., 96-well black-walled plate for plate reader assays, glass-bottom dishes for microscopy) and grow to the desired confluency.

-

Preparation of Reagents:

-

Prepare a stock solution of DOG in DMSO. A typical stock concentration is 10-50 mM.

-

Prepare the calcium indicator loading solution. For Fura-2 AM or Fluo-4 AM, a final concentration of 1-5 µM is often used. The addition of Pluronic F-127 (0.02%) can aid in dye solubilization.

-

-

Loading with Calcium Indicator:

-

Remove the culture medium and wash the cells once with HBSS.

-

Add the calcium indicator loading solution to the cells and incubate at 37°C for 30-60 minutes in the dark.[11]

-

-

Washing:

-

Remove the loading solution and wash the cells twice with HBSS to remove extracellular dye.

-

Add fresh HBSS to the cells for the experiment.

-

-

Baseline Fluorescence Measurement:

-

Place the plate or dish in the fluorescence plate reader or on the microscope stage.

-

Record the baseline fluorescence for a few minutes to establish a stable signal.[10]

-

-

Cell Stimulation:

-

Add the desired concentration of DOG (or vehicle control) to the cells. A typical working concentration of DOG is 10-100 µM.[13]

-

Immediately begin recording the fluorescence changes over time.

-

-

Data Acquisition:

-

For ratiometric dyes like Fura-2, measure the emission at ~510 nm with excitation at ~340 nm and ~380 nm.[10] The ratio of the fluorescence intensities (340/380) is proportional to the intracellular calcium concentration.

-

For single-wavelength dyes like Fluo-4, measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

-

Positive Control: At the end of the experiment, add a calcium ionophore like ionomycin to determine the maximum fluorescence signal.

-

Data Analysis:

-

Normalize the fluorescence data to the baseline.

-

Calculate the change in fluorescence intensity or the 340/380 ratio over time.

-

Compare the response of DOG-treated cells to vehicle-treated controls.

-

Data Interpretation and Expected Outcomes

The application of DOG to responsive cells is expected to induce an increase in intracellular calcium. The magnitude and kinetics of this response can vary depending on the cell type and the specific signaling pathways involved.

| Parameter | Vehicle Control | This compound (DOG) | Ionomycin (Positive Control) |

| Peak [Ca2+]i Fold Change | ~1.0 (no change) | 1.5 - 5.0 | > 5.0 |

| Response Latency | N/A | Seconds to minutes | Seconds |

| Response Duration | N/A | Transient or sustained | Sustained |

Note: The values in this table are illustrative and can vary significantly between different cell types and experimental conditions.

Critical Experimental Considerations

-

Vehicle Control: As DOG is typically dissolved in DMSO, it is crucial to include a vehicle control to account for any effects of the solvent on calcium signaling.

-

Concentration and Time Dependence: The effects of DOG are dose- and time-dependent. It is important to perform dose-response and time-course experiments to determine the optimal experimental conditions.

-

Off-Target Effects: While DOG is a widely used PKC activator, potential off-target effects should be considered. The use of specific PKC inhibitors can help to confirm that the observed effects on calcium signaling are indeed PKC-mediated.

-

Cell Health: Ensure that the cells are healthy and not overly confluent, as this can affect their responsiveness to stimuli.

-

Dye Loading and Leakage: Optimize dye loading conditions to ensure adequate signal without causing cellular toxicity. Be aware of potential dye leakage over time, which can affect baseline fluorescence.

Conclusion

This compound is a powerful pharmacological tool for dissecting the intricate relationship between diacylglycerol, Protein Kinase C, and calcium signaling. By providing a means to selectively activate PKC, DOG allows researchers to investigate the downstream consequences of this activation on calcium homeostasis and a multitude of cellular functions. A thorough understanding of its mechanism of action, coupled with carefully designed and controlled experiments, will continue to yield valuable insights into the complex world of cellular signaling and provide opportunities for the development of novel therapeutic strategies.

References

- Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf - NIH.

- Activation of Protein Kinase C by Coexisting Diacylglycerol-Enriched and Diacylglycerol-Poor Lipid Domains | Biochemistry - ACS Public

- Synergistic action of diacylglycerol and unsaturated fatty acid for protein kinase C activation: its possible implic

- Activation of protein kinase C and Diacyl Glycerol As a Cause of Complic

- Role of diacylglycerol activation of PKCθ in lipid-induced muscle insulin resistance in humans | PNAS.

- (±)-1,2-Diolein (this compound)

- This compound ((±) - Cayman Chemical.

- Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Pl

- CALCIUM FLUX PROTOCOL.

- Intra-Cellular Calcium Signaling Pathways (PKC, RAS/RAF/MAPK, PI3K) in Lamina Cribrosa Cells in Glaucoma - MDPI.

- How can I measure Intracellular calcium level?

- Calcium Imaging Protocols and Methods - Springer N

- Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed.

- Protein Kinase C: The “Masters” of Calcium and Lipid - PMC - PubMed Central.

- Calcium-dependent PKC isoforms have specialized roles in short-term synaptic plasticity - PMC - PubMed Central.

- This compound | 2442-61-7 - ChemicalBook.

- This compound = 97 2442-61-7 - Sigma-Aldrich.

- Ca2+- and protein kinase C-dependent signaling pathway for nuclear factor-kappaB activation, inducible nitric-oxide synthase expression, and tumor necrosis factor-alpha production in lipopolysaccharide-stimulated r

- Protein Kinase C Signaling P

- 1,2-Dioleoylglycerol Promotes Calcium-Induced Fusion in Phospholipid Vesicles - PubMed.

- This compound | CAS 2442-61-7 | SCBT.

- 1,2-Dioleoyl-Sn-Glycerol | C39H72O5 | CID 9543716 - PubChem.

- 1,2-dioleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), sodium salt - PubChem.

- Coassembly of Trp1 and Trp3 proteins generates diacylglycerol- and Ca2+-sensitive c

- Lipid rafts/caveolae as microdomains of calcium signaling - PMC - NIH.

- Amplification of Ca2+ signaling by diacylglycerol-mediated inositol 1,4,5-trisphosph

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Intra-Cellular Calcium Signaling Pathways (PKC, RAS/RAF/MAPK, PI3K) in Lamina Cribrosa Cells in Glaucoma [mdpi.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Amplification of Ca2+ signaling by diacylglycerol-mediated inositol 1,4,5-trisphosphate production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Ca2+- and protein kinase C-dependent signaling pathway for nuclear factor-kappaB activation, inducible nitric-oxide synthase expression, and tumor necrosis factor-alpha production in lipopolysaccharide-stimulated rat peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bosterbio.com [bosterbio.com]

- 8. Protein Kinase C: The “Masters” of Calcium and Lipid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Coassembly of Trp1 and Trp3 proteins generates diacylglycerol- and Ca2+-sensitive cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bu.edu [bu.edu]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

A Senior Application Scientist's Guide to 1,2-Dioleoyl-rac-glycerol: From Foundational Biophysics to Advanced Cellular Applications

Abstract

1,2-Dioleoyl-rac-glycerol (DOG), a synthetic diacylglycerol (DAG), serves as an indispensable tool in lipid research, offering profound insights into the intricate interplay between membrane biophysics and cellular signaling. As a stable analog of the endogenous second messenger sn-1,2-diacylglycerol, DOG provides a controllable means to investigate the activation of key signaling proteins, most notably Protein Kinase C (PKC), and to dissect the impact of lipid composition on the physical properties of the cell membrane. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of DOG, from its fundamental physicochemical characteristics and its influence on lipid bilayer dynamics to detailed, field-proven protocols for its application in model systems. We will delve into the causality behind experimental choices, ensuring a robust and reproducible approach to harnessing the power of DOG in foundational and translational research.

Section 1: The Central Role of Diacylglycerols in Cellular Signaling

Cellular membranes are not merely passive barriers; they are dynamic platforms for a symphony of signaling events that govern cellular life. Central to this orchestra is the lipid molecule diacylglycerol (DAG). In its canonical pathway, extracellular signals binding to G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) trigger the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a minor but critical membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and DAG.

While IP3 diffuses into the cytosol to mobilize intracellular calcium, DAG remains within the membrane, where it recruits and activates a family of serine/threonine kinases known as Protein Kinase C (PKC). The C1 domain of conventional and novel PKC isoforms is the specific binding site for DAG, an interaction that stabilizes the enzyme's active conformation at the membrane. Activated PKC proceeds to phosphorylate a vast array of downstream protein substrates, modulating processes as diverse as cell proliferation, differentiation, apoptosis, and immune responses.

This compound (DOG) is a high-purity, synthetic analog of the naturally occurring sn-1,2-diacylglycerols produced during cell signaling. Its two oleic acid (18:1) chains confer a fluid-like character, making it a potent activator of PKC isoforms. The stability and defined chemical nature of DOG make it a superior experimental tool compared to endogenous DAGs, which are often transient and part of a complex mixture of different acyl chain compositions.

Caption: Canonical Diacylglycerol (DAG) signaling pathway leading to PKC activation.

Section 2: Biophysical Impact of DOG on Lipid Bilayers

The introduction of DOG into a lipid bilayer does more than just activate proteins; it fundamentally alters the physical properties of the membrane itself. These biophysical changes are critical to its function and provide a powerful mechanism for modulating membrane-centric processes.

Membrane Curvature and Lipid Packing

One of the most significant effects of DOG is its ability to induce negative membrane curvature. Unlike cylindrical phospholipids like phosphatidylcholine (PC), which favor flat bilayers, DAG molecules have a cone-like shape due to their small, uncharged glycerol headgroup relative to their two bulky acyl chains. When incorporated into a membrane leaflet, this molecular geometry creates lateral pressure and induces a spontaneous curvature, which is essential for processes involving membrane bending, such as vesicle budding, endocytosis, and exocytosis.

Furthermore, DOG disrupts the uniform packing of phospholipids. It increases the spacing between phospholipid headgroups, which can decrease the hydration of the bilayer surface and enhance the exposure of hydrophobic regions. This "condensing effect" can also lead to an increase in acyl chain order and bilayer thickness, paradoxically making the membrane core more ordered while increasing headgroup spacing.

Membrane Fusion

The ability of DOG to modulate membrane structure makes it a potent facilitator of membrane fusion. Fusion requires the merging of two separate bilayers, a process that involves high-energy intermediates and significant membrane rearrangement. DOG promotes fusion through several mechanisms:

-

Inducing Negative Curvature: The tendency to form non-lamellar structures lowers the energy barrier for the formation of fusion stalks and pores.

-

Dehydrating the Surface: By increasing the spacing between phospholipid headgroups, DOG can reduce the repulsive forces from hydrated surface layers, allowing two bilayers to come into closer apposition.

Studies have shown that at concentrations of 20 mol% or higher, DOG can promote the complete fusion (mixing of both lipids and aqueous contents) of vesicles that would otherwise be non-fusogenic.

Section 3: Methodologies for Studying DOG in Model Membranes

To investigate the effects of DOG in a controlled environment, researchers rely on model membrane systems, primarily lipid vesicles (liposomes). The following protocols provide a robust framework for preparing and analyzing DOG-containing liposomes.

Protocol 1: Preparation of DOG-Containing Large Unilamellar Vesicles (LUVs)

This protocol describes the thin-film hydration method followed by extrusion, a gold-standard technique for producing LUVs with a defined size distribution.